2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one is a chemical compound with the molecular formula C14H26O5 It is a derivative of cyclohexanone, featuring four hydroxyethyl groups attached to the cyclohexane ring
Preparation Methods
The synthesis of 2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of hydroxyethyl groups to the cyclohexane ring. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.
Medicine: It can be investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its hydroxyethyl groups may interact with various molecular targets, including enzymes and receptors, leading to potential biological effects.
Comparison with Similar Compounds
2,2,6,6-Tetrakis(2-hydroxyethyl)cyclohexan-1-one can be compared with similar compounds such as:
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: This compound has hydroxymethyl groups instead of hydroxyethyl groups, leading to different chemical properties and reactivity.
Cyclohexanone: The parent compound, which lacks the hydroxyethyl groups, making it less reactive in certain types of reactions.
2,2,6,6-Tetramethylpiperidine: A structurally related compound with different functional groups, leading to distinct chemical and biological properties.
Properties
CAS No. |
85168-95-2 |
---|---|
Molecular Formula |
C14H26O5 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
2,2,6,6-tetrakis(2-hydroxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H26O5/c15-8-4-13(5-9-16)2-1-3-14(6-10-17,7-11-18)12(13)19/h15-18H,1-11H2 |
InChI Key |
BTRLAZJVXPCFPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)(CCO)CCO)(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.